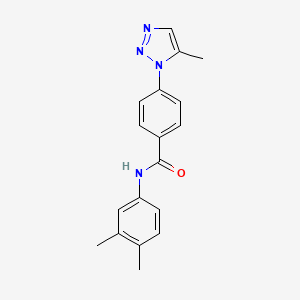

N-(3,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-12-4-7-16(10-13(12)2)20-18(23)15-5-8-17(9-6-15)22-14(3)11-19-21-22/h4-11H,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCGCCKAXJJHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901165561 | |

| Record name | N-(3,4-Dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-64-0 | |

| Record name | N-(3,4-Dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915924-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a benzamide moiety, which are known for their biological significance. The molecular formula is , and it possesses a molecular weight of 284.37 g/mol. The presence of the triazole ring enhances its potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. This inhibition can lead to anti-cancer effects by disrupting the signaling pathways that promote tumor growth.

- Antimicrobial Activity : The compound may also exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting essential microbial enzymes, which can be beneficial in treating infections.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation | |

| Antimicrobial | Disrupts microbial integrity | |

| Enzyme Inhibition | Inhibits specific enzyme activity |

Anticancer Studies

In a study focusing on the antiproliferative effects of related compounds, it was found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:

- MIA PaCa-2 Cells : Compounds demonstrated submicromolar antiproliferative activity and modulated autophagy through mTORC1 inhibition, leading to enhanced cancer cell death .

Antimicrobial Studies

Research on triazole derivatives has indicated that compounds with similar structures possess notable antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of the bacterial cell membrane integrity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

The target compound’s structure comprises:

- Benzamide backbone : A common feature in bioactive molecules, facilitating hydrogen bonding and π-π stacking.

- 1,2,3-Triazole ring : Enhances metabolic stability and participates in dipole-dipole interactions.

- Substituents :

- 5-Methyl group on triazole : Increases hydrophobicity and steric bulk.

- 3,4-Dimethylphenyl group : Modulates electron density and steric effects on the benzamide.

Table 1: Key Structural Differences Among Analogues

Physicochemical and Analytical Data

- IR Spectroscopy : C=O stretches in benzamide derivatives typically appear near 1600–1680 cm⁻¹ (e.g., 1606 cm⁻¹ in ) .

- NMR : Aromatic protons in 3,4-dimethylphenyl groups would resonate near δ 7.0–7.5 ppm, similar to phenyl signals in (δ 7.36–7.72) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 348 for ’s compound 6) align with expected masses for triazolyl benzamides .

Table 3: Elemental Analysis Comparison

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, and what experimental conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 5-methyl-1H-1,2,3-triazole as a precursor.

- Step 2 : Coupling the triazole moiety with 4-(chlorocarbonyl)benzoyl chloride under anhydrous conditions (e.g., dry DMF, inert atmosphere).

- Step 3 : Introducing the 3,4-dimethylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Critical parameters include temperature control (60–80°C for CuAAC), solvent choice (acetonitrile or DMF), and catalyst loading (1–5 mol% Pd or Cu). Yields >70% are achievable with rigorous purification (column chromatography, recrystallization) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions. For example, the triazole proton resonates at δ 7.8–8.2 ppm in CDCl₃ .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 347.2) and fragmentation patterns .

- Elemental Analysis : Acceptable tolerances for C, H, N are ±0.3% (e.g., calculated C: 68.11%, observed: 68.04% for analogous triazole derivatives) .

- X-ray Crystallography : SHELXL refinement (using programs like Olex2) resolves bond lengths/angles and confirms stereochemistry .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli (IC₅₀ values reported for similar triazoles: 8–32 µg/mL) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer), with IC₅₀ values compared to reference drugs like doxorubicin .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s nonlinear optical (NLO) properties or binding affinities?

- Methodological Answer :

- DFT Calculations : CAM-B3LYP/6-311+G(d) level theory with polarizable continuum model (PCM) evaluates hyperpolarizability (β) and dipole moments. For example, triazole derivatives show β values ~50 × 10⁻³⁰ esu, indicating NLO potential .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) form hydrogen bonds with the benzamide carbonyl .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity, and what SAR trends emerge?

- Methodological Answer :

- Substituent Effects :

| Substituent Position | Bioactivity Trend | Example Data |

|---|---|---|

| 5-Methyl on triazole | ↑ Antifungal activity | MIC: 4 µg/mL vs. C. albicans |

| 3,4-Dimethyl on phenyl | ↓ Solubility, ↑ Lipophilicity (logP: 3.8) |

- Method : Parallel synthesis of analogs (e.g., halogenation at benzamide para-position) followed by dose-response profiling .

Q. How can conflicting biological data (e.g., varying IC₅₀ across studies) be resolved?

- Methodological Answer :

- Assay Standardization :

- Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions (10% FBS, 37°C).

- Normalize to internal controls (e.g., staurosporine for apoptosis assays) .

- Structural Verification : Reconfirm batch purity (HPLC >98%) and crystallinity (PXRD) to rule out polymorphic effects .

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or concentration-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.